molecular formula C10H18FNO2 B12612297 2-Fluoro-3-oxo-N,N-di(propan-2-yl)butanamide CAS No. 650602-43-0

2-Fluoro-3-oxo-N,N-di(propan-2-yl)butanamide

Cat. No.: B12612297
CAS No.: 650602-43-0
M. Wt: 203.25 g/mol
InChI Key: OLLIPDOYYFDYFY-UHFFFAOYSA-N
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Description

2-Fluoro-3-oxo-N,N-di(propan-2-yl)butanamide is an organic compound with the molecular formula C10H18FNO2. This compound is characterized by the presence of a fluorine atom, a ketone group, and two isopropyl groups attached to the nitrogen atom. It is a derivative of butanamide and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3-oxo-N,N-di(propan-2-yl)butanamide typically involves the reaction of 2-fluoroacetoacetate with diisopropylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-oxo-N,N-di(propan-2-yl)butanamide undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like ammonia (NH3) or thiols (R-SH) are used in the presence of a base.

Major Products Formed

    Oxidation: Formation of 2-fluoro-3-oxo-butanoic acid.

    Reduction: Formation of 2-fluoro-3-hydroxy-N,N-di(propan-2-yl)butanamide.

    Substitution: Formation of 2-substituted-3-oxo-N,N-di(propan-2-yl)butanamides.

Scientific Research Applications

2-Fluoro-3-oxo-N,N-di(propan-2-yl)butanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Fluoro-3-oxo-N,N-di(propan-2-yl)butanamide involves its interaction with specific molecular targets, such as enzymes. The fluorine atom and the ketone group play crucial roles in binding to the active site of enzymes, leading to inhibition or modulation of enzyme activity. The isopropyl groups provide steric hindrance, affecting the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-3-oxo-N,N-di(propan-2-yl)pentanamide: Similar structure with an additional carbon atom in the chain.

    2-Fluoro-3-oxo-N,N-di(propan-2-yl)hexanamide: Similar structure with two additional carbon atoms in the chain.

    2-Fluoro-3-oxo-N,N-di(propan-2-yl)butanoic acid: Similar structure with a carboxylic acid group instead of an amide group.

Uniqueness

2-Fluoro-3-oxo-N,N-di(propan-2-yl)butanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the fluorine atom enhances its stability and lipophilicity, making it a valuable compound in various applications.

Properties

CAS No.

650602-43-0

Molecular Formula

C10H18FNO2

Molecular Weight

203.25 g/mol

IUPAC Name

2-fluoro-3-oxo-N,N-di(propan-2-yl)butanamide

InChI

InChI=1S/C10H18FNO2/c1-6(2)12(7(3)4)10(14)9(11)8(5)13/h6-7,9H,1-5H3

InChI Key

OLLIPDOYYFDYFY-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C(C)C)C(=O)C(C(=O)C)F

Origin of Product

United States

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